Structural Divergence: Regioisomeric Benzamide Substitution in Axitinib Analogue 1
Axitinib analogue 1 exhibits a regioisomeric structural divergence from parent axitinib, bearing an N-methylbenzamide substituent at the 3-position of the phenyl ring relative to the thioether linkage, whereas parent axitinib features the N-methylbenzamide at the 2-position . This substitution pattern modification is structurally analogous to differences observed in axitinib derivative series where regioisomeric variations produced VEGFR-2 IC50 differences ranging from 44 nM to >3 µM [1]. The thioether linkage connecting the indazole core to the benzamide moiety is maintained, preserving the (E)-vinylpyridine pharmacophore essential for hinge-region binding to the VEGFR2 ATP-binding pocket [2].
| Evidence Dimension | Benzamide substituent position on phenyl ring (regioisomerism) |
|---|---|
| Target Compound Data | 3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide (meta-substitution pattern) |
| Comparator Or Baseline | Parent axitinib: 2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide (ortho-substitution pattern) |
| Quantified Difference | Regioisomeric shift from ortho- to meta-benzamide substitution; analogous axitinib derivatives with scaffold modifications show VEGFR-2 IC50 range from 44 nM to 3 µM (TM10: 44 nM; TM2: 3 µM) [1] |
| Conditions | Chemical structural analysis via IUPAC nomenclature comparison |
Why This Matters
This regioisomeric difference is not a trivial substitution—it alters the three-dimensional orientation of the benzamide moiety within the kinase binding pocket, which in analogous axitinib derivatives produced VEGFR-2 inhibitory activity spanning nearly two orders of magnitude, necessitating compound-specific validation rather than assuming functional equivalence to parent axitinib.
- [1] Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules. 2018;23(4):747. View Source
- [2] RCSB PDB. 4AGC: Crystal structure of VEGFR2 in complex with axitinib. RCSB Protein Data Bank. 2012. View Source
